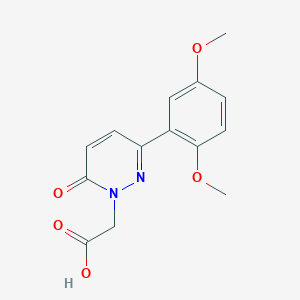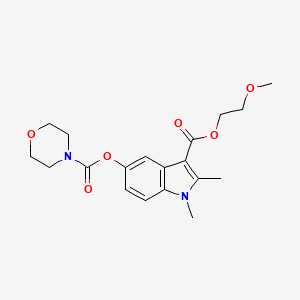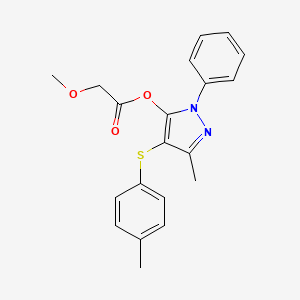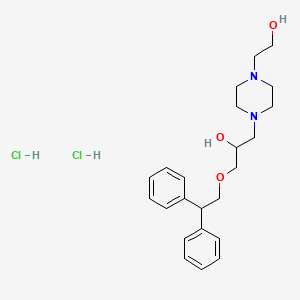
2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The closest compounds I found are 2,5-Dimethoxyphenylacetic acid and Acetic acid, 2-(3,5-dimethoxyphenyl)-, methyl ester . These compounds are part of the class of organic compounds known as dimethoxybenzenes. They are aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Derivatives
Research has focused on the development of new chemical derivatives based on pyridazinone frameworks, highlighting the versatility of pyridazinone derivatives for further chemical modifications. For instance, the synthesis of novel pyridazin-3-one derivatives has been established through reactions involving acetic anhydride, showcasing the chemical flexibility of the pyridazinone nucleus for generating compounds with potential biological applications (Ibrahim & Behbehani, 2014). This pathway exemplifies the methodological approaches employed to create a variety of structurally diverse compounds from pyridazinone bases.
Potential Biological Activities
The synthesized derivatives of pyridazinone and related compounds have been investigated for their antimicrobial, antioxidant, and anticancer activities, demonstrating the compound's utility as a precursor in medicinal chemistry.
Antimicrobial Activity : Studies have explored the antibacterial and antifungal properties of synthesized compounds, indicating their potential as novel antimicrobial agents. For example, Schiff bases derived from aryloxy moieties have shown significant antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial strategies (Laddha & Biyani, 2019).
Antioxidant Activity : The antioxidant capacities of new compounds, particularly those derived from dimethoxyphenol, have been assessed through various assays. These studies reveal that certain derivatives exhibit higher antioxidant activity than standard compounds, highlighting the chemical's role in creating potent antioxidants (Adelakun et al., 2012; Shakir et al., 2017).
Anticancer Activity : The anticancer potential of compounds synthesized from pyridazinone derivatives has also been investigated. These studies have highlighted the synthesis of compounds with significant anticancer activities against various cancer cell lines, indicating the importance of this chemical scaffold in developing new anticancer therapies (Mehvish & Kumar, 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-20-9-3-5-12(21-2)10(7-9)11-4-6-13(17)16(15-11)8-14(18)19/h3-7H,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKCDIXUGGZZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2698538.png)




![N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2698550.png)

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide](/img/structure/B2698553.png)

![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2698557.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2698558.png)
![N-ethyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2698559.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2698561.png)